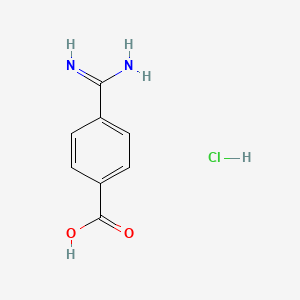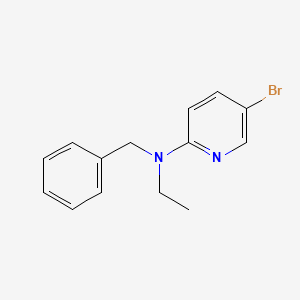![molecular formula C11H13N3O B1419191 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol CAS No. 1157551-02-4](/img/structure/B1419191.png)
4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol
Descripción general
Descripción
The compound “4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been found to have promising agro-chemical, fluorescent, and biological potencies .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One approach involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. Pyrazole itself is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound has been found to have good radical scavenging activity . This makes it a potential candidate for research in the development of antioxidant therapies. Antioxidants are crucial in neutralizing harmful free radicals in the body, which can cause oxidative stress and lead to various diseases.
Anticancer Properties
The compound has shown cytotoxic properties against several human cell lines . In particular, it has been found to be cytotoxic in the RKO cell line . This suggests that it could be used in the development of new anticancer drugs.
Use in Synthesis of Derivatives
The compound has been used in the synthesis of 4,4’- (arylmethylene)bis(1H-pyrazol-5-ols) derivatives . These derivatives have been synthesized in high to excellent yield, and pure products have been isolated by simple filtration .
Use in Nanocatalyst Preparation
The compound has been used in the preparation of a magnetically separable nanocatalyst . This nanocatalyst has been used for the solvent-free preparation of 4,4’- (arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound related to "4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol" . This suggests potential applications in the treatment of Leishmaniasis.
Antimalarial Evaluation
The same molecular simulation study also suggested potential antimalarial activity . This opens up another avenue for research into the treatment of malaria.
Biological Properties
The pyrazole scaffold, which is a part of the structure of “4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol”, has been found to have a wide variety of biological activities . These include antibacterial, anti-inflammatory, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Drug Development
Given its wide range of biological activities, the compound could be a valuable resource in drug development . Its structure could serve as a key structural motif in the development of new drugs .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(5-methyl-1H-pyrazol-4-yl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-9(7-13-14-8)6-12-10-2-4-11(15)5-3-10/h2-5,7,12,15H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMBNRKWLIAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



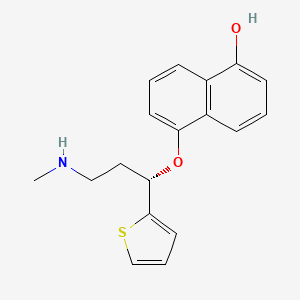
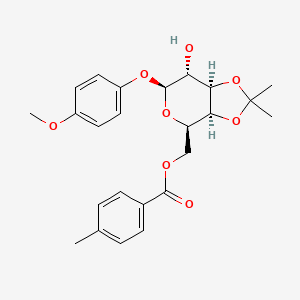
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
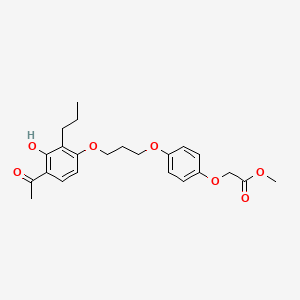
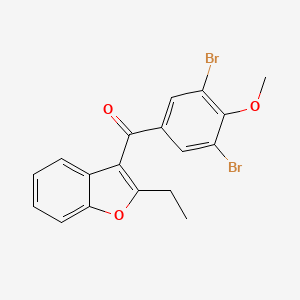


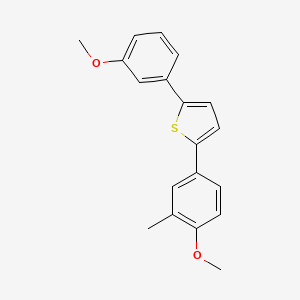



![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
